Cas no 91061-26-6 (Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate)

Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate is a versatile cyclopropane derivative featuring a thiophene substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The cyclopropane ring imparts structural rigidity, while the thiophene moiety offers electronic diversity, making it a valuable intermediate for constructing complex heterocyclic compounds. Its ester functionality allows for further derivatization, facilitating the development of bioactive molecules or materials with tailored properties. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships due to its balanced lipophilicity and stereochemical constraints. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate structure
91061-26-6 structure
Product Name:Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate
CAS No:91061-26-6
MF:C10H12O2S
MW:196.266081809998
CID:5672224
PubChem ID:13577830
Update Time:2025-05-22

Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27103653
    • ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate
    • 91061-26-6
    • Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate
    • Inchi: 1S/C10H12O2S/c1-2-12-10(11)8-6-7(8)9-4-3-5-13-9/h3-5,7-8H,2,6H2,1H3
    • InChI Key: DWZJDRIZCZVTNC-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1CC1C(=O)OCC

Computed Properties

  • Exact Mass: 196.05580079g/mol
  • Monoisotopic Mass: 196.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.5Ų

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Additional information on Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate

Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate: A Comprehensive Overview

Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate, identified by the CAS number 91061-26-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure combining a cyclopropane ring and a thiophene moiety, has garnered attention due to its potential applications in advanced materials and drug development. The molecule's structure, which includes a carboxylic acid ester group attached to a cyclopropane ring substituted with a thiophene group, makes it a versatile building block for various chemical reactions.

The synthesis of Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate typically involves multi-step organic reactions, often leveraging the reactivity of thiophene derivatives and cyclopropane rings. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of this compound's production. For instance, researchers have reported the use of transition metal catalysts to facilitate key steps in its synthesis, such as cyclopropanation and esterification. These advancements not only improve yield but also reduce the environmental footprint of the manufacturing process.

One of the most intriguing aspects of this compound is its electronic properties. The conjugation between the thiophene ring and the cyclopropane structure creates unique electronic characteristics that are valuable in optoelectronic applications. Recent research has demonstrated that thin films incorporating Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate exhibit promising semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings underscore the compound's potential in next-generation electronic devices.

In addition to its electronic properties, this compound has shown promise in medicinal chemistry. The thiophene moiety is known for its bioactivity, and the cyclopropane ring introduces steric effects that can enhance drug-target interactions. Recent studies have investigated the compound's ability to modulate specific cellular pathways, suggesting its potential as a lead molecule for drug discovery. Researchers have also explored its pharmacokinetic properties, which are critical for determining its suitability as a therapeutic agent.

The versatility of Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate extends to its role as an intermediate in more complex molecular constructions. Its ability to undergo various functional group transformations allows chemists to build larger, more intricate molecules with tailored properties. For example, recent work has focused on using this compound as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs), which have applications in nanotechnology and materials science.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes degradation into less complex molecules. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, Ethyl 2-(thiophen-2-yl)cyclopropane-1-carboxylate (CAS No. 91061-26-) is a multifaceted compound with applications spanning organic electronics, medicinal chemistry, and materials science. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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